molecular formula C16H19N3 B11805255 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine

1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine

Cat. No.: B11805255
M. Wt: 253.34 g/mol
InChI Key: OURBYXPVXWBDGQ-UHFFFAOYSA-N
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Description

1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine is a complex organic compound that features an indoline moiety fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed C–H activation of acetylated anilines with epoxides, which proceeds via the formation of a palladacycle intermediate . This method provides regioselectively functionalized products in good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed reactions, ensuring high efficiency and yield. The use of continuous flow reactors can further optimize the process by providing better control over reaction conditions and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the indoline nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Mnk kinases, which play a crucial role in tumor development . The compound binds to the active site of the kinase, preventing its phosphorylation activity and subsequently downregulating downstream proteins like eIF4E, Mcl-1, and c-myc.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)-N-methylmethanamine is unique due to its dual functional groups, which confer a broad range of chemical reactivity and biological activity. Its ability to inhibit Mnk kinases with high potency sets it apart from other indoline and pyridine derivatives .

Properties

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

1-[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]-N-methylmethanamine

InChI

InChI=1S/C16H19N3/c1-12-9-16(18-11-14(12)10-17-2)19-8-7-13-5-3-4-6-15(13)19/h3-6,9,11,17H,7-8,10H2,1-2H3

InChI Key

OURBYXPVXWBDGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CNC)N2CCC3=CC=CC=C32

Origin of Product

United States

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